Fondaparinux(10-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

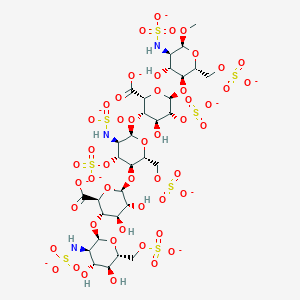

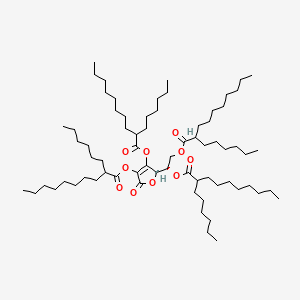

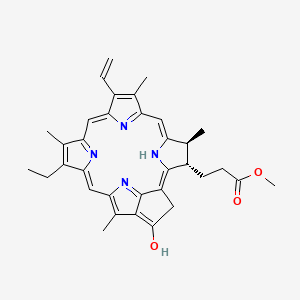

Fondaparinux(10-) is a synthetic anticoagulant based on a pentasaccharide sequence that mimics the antithrombin III binding site of heparin. It is marketed under the trade name Arixtra and is used primarily for the prevention and treatment of deep vein thrombosis and pulmonary embolism . Unlike heparin, Fondaparinux(10-) does not inhibit thrombin, making it a selective inhibitor of factor Xa .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fondaparinux(10-) is synthesized through a series of glycosidation reactions involving monosaccharide building blocks. The synthesis typically involves the use of catalytic and mild activation conditions to achieve the desired glycosides . The process includes the following steps:

Weighing Raw Materials: Raw and auxiliary materials are weighed according to the prescription.

Solution Preparation: Water for injection is heated to 100°C, cooled to room temperature, and active ingredients are added along with an isoosmotic adjusting agent.

pH Adjustment: The pH of the solution is adjusted to 6.5-7.5 using a pH regulator.

Filtration: The solution is filtered using a 0.22-micron microporous filter membrane.

Filling and Sterilization: The filtered solution is filled into prefilled syringes and sterilized at 121°C.

Industrial Production Methods

The industrial production of Fondaparinux sodium involves similar steps but on a larger scale. The process ensures high sterility and stability, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

Fondaparinux(10-) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Fondaparinux(10-) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosidation reactions and anticoagulant mechanisms.

Biology: Investigated for its role in cellular processes involving antithrombin III.

Medicine: Widely used in clinical settings for the prevention and treatment of thromboembolic disorders.

Industry: Employed in the production of anticoagulant drugs and as a reference standard in quality control.

Wirkmechanismus

Fondaparinux(10-) exerts its effects by binding to antithrombin III and accelerating its inhibition of factor Xa by approximately 300-fold . This selective inhibition prevents the formation of thrombin and subsequent clot formation. The molecular targets involved include antithrombin III and factor Xa .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Enoxaparin: A low molecular weight heparin used for similar indications but with a higher risk of bleeding.

Argatroban: A direct thrombin inhibitor used in cases of heparin-induced thrombocytopenia.

Danaparoid: Another anticoagulant with a different mechanism of action.

Uniqueness

Fondaparinux(10-) is unique due to its selective inhibition of factor Xa without affecting thrombin, leading to a lower risk of bleeding compared to other anticoagulants . Its synthetic nature also eliminates the risk of contamination associated with animal-derived heparins .

Eigenschaften

Molekularformel |

C31H43N3O49S8-10 |

|---|---|

Molekulargewicht |

1498.2 g/mol |

IUPAC-Name |

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1 |

InChI-Schlüssel |

KANJSNBRCNMZMV-ABRZTLGGSA-D |

Isomerische SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-] |

Kanonische SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)

![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)